Acetamide Hydrochloride

Solubility Aqueous synthesis Formulation compatibility

Acetamide hydrochloride (C₂H₆ClNO) delivers 4-fold greater water solubility (~2,000 g/L) than neutral acetamide, enabling high-concentration aqueous-phase synthesis without organic co-solvents. The protonated, electrophilic carbonyl accelerates nucleophilic addition for amidine and heterocycle formation. This ≥98% purity, white crystalline powder is a validated reference standard (NMR/HPLC/GC certified) for analytical method calibration and a benchmark crystallographic model compound (monoclinic P2₁/m). Procure with confidence for greener, water-compatible synthetic protocols, crystallography, or quality control workflows. Specify the hydrochloride salt to ensure complete dissolution, reproducible kinetics, and simplified workup.

Molecular Formula C2H6ClNO
Molecular Weight 95.53 g/mol
CAS No. 13507-15-8
Cat. No. B8564779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide Hydrochloride
CAS13507-15-8
Molecular FormulaC2H6ClNO
Molecular Weight95.53 g/mol
Structural Identifiers
SMILESCC(=O)N.Cl
InChIInChI=1S/C2H5NO.ClH/c1-2(3)4;/h1H3,(H2,3,4);1H
InChIKeyAXJDEHNQPMZKOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetamide Hydrochloride (CAS 13507-15-8) Procurement & Technical Specifications


Acetamide hydrochloride (CAS 13507-15-8) is the hydrochloride salt of acetamide, represented by the molecular formula C2H6ClNO with a molecular weight of 95.53 g/mol [1]. The compound exists as a white to off-white crystalline powder and is structurally defined as acetamide complexed with hydrogen chloride in a 1:1 molar ratio [2]. As a protonated amide derivative, acetamide hydrochloride exhibits substantially enhanced water solubility relative to its neutral parent amide—a property central to its utility in synthetic organic chemistry where aqueous-compatible intermediates or electrophilic amide reactivity are required .

Why Acetamide Cannot Replace Acetamide Hydrochloride in Aqueous Synthesis Workflows


Neutral acetamide (CAS 60-35-5) and acetamide hydrochloride are not interchangeable reagents despite sharing a common core structure. The hydrochloride salt form confers ionic character that dramatically alters physicochemical behavior, including a 4-fold increase in aqueous solubility and a 30–35°C elevation in melting point relative to the neutral amide . These differences are not merely academic—they govern the compound's compatibility with aqueous reaction media, its handling characteristics during large-scale synthesis, and its storage stability profile . Substituting neutral acetamide for the hydrochloride salt in a procedure designed for the ionic form may result in incomplete dissolution, altered reaction kinetics, or precipitation failures that compromise yield and reproducibility .

Quantitative Differentiation Evidence: Acetamide Hydrochloride vs. Neutral Acetamide


Aqueous Solubility Enhancement: 4-Fold Increase Over Neutral Acetamide

Acetamide hydrochloride exhibits substantially enhanced aqueous solubility compared to neutral acetamide. At 20°C, the hydrochloride salt demonstrates solubility of 2000 g/L in water, whereas neutral acetamide dissolves at only approximately 500 g/L under identical temperature conditions . This represents a 4-fold solubility enhancement attributable to the ionic nature of the hydrochloride salt form, which facilitates hydration and solvation in aqueous media.

Solubility Aqueous synthesis Formulation compatibility

Melting Point Elevation Indicative of Ionic Solid-State Stabilization

Acetamide hydrochloride displays a melting point range of 112–114°C (or 114–116°C depending on source), which is significantly higher than neutral acetamide's melting point of 79–81°C . This 33–35°C elevation arises from the ionic interactions within the hydrochloride salt crystal lattice, which provide stronger intermolecular cohesion compared to the hydrogen-bonded network of neutral acetamide .

Thermal stability Solid-state characterization Handling and storage

Crystallographic Distinction: Unique P21/m Space Group Confirmed by Single-Crystal XRD

Acetamide hydrochloride crystallizes in the monoclinic space group P21/m with unit cell parameters a = 5.8376 Å, b = 6.4746 Å, c = 6.2534 Å, and β = 104.089° at 298 K, as determined by single-crystal X-ray diffraction [1]. The crystal structure reveals a distinct hydrogen-bonding network involving the protonated amide moiety and chloride counterion, which differs fundamentally from the orthorhombic or rhombohedral polymorphs reported for neutral acetamide [2]. This unique crystallographic signature provides unambiguous identification and quality control benchmark.

Crystal structure X-ray crystallography Solid-state characterization

Hygroscopicity and Hydrolytic Sensitivity: Handling Considerations Differentiating the Hydrochloride Salt

Acetamide hydrochloride is reported to be hygroscopic and moisture-sensitive, undergoing hydrolysis to acetic acid and ammonium chloride upon prolonged exposure to atmospheric moisture, particularly when heated . In contrast, neutral acetamide is relatively stable under ambient humidity and does not undergo comparable acid-catalyzed hydrolytic degradation under standard storage conditions. This differential stability profile necessitates distinct handling and storage protocols for the hydrochloride salt.

Stability Hygroscopicity Storage conditions

High-Value Application Scenarios for Acetamide Hydrochloride Based on Quantified Differentiation


Aqueous-Phase Organic Synthesis Requiring High Solubility Electrophilic Amide

In synthetic procedures conducted entirely in aqueous media—such as certain heterocycle formations, amidine syntheses via nucleophilic attack on the protonated amide carbonyl, or water-compatible coupling reactions—acetamide hydrochloride's 2000 g/L aqueous solubility enables reagent concentrations unattainable with neutral acetamide (limited to ~500 g/L at 20°C) . This eliminates the need for organic co-solvents, simplifies workup and purification, and supports greener chemistry protocols. The enhanced electrophilicity of the protonated amide carbonyl, driven by hydrogen chloride coordination, further accelerates nucleophilic addition reactions relative to the neutral form .

Analytical Standard and Reference Material for Hydrochloride Salt Method Development

Acetamide hydrochloride serves as a well-characterized reference standard for developing and validating analytical methods that involve hydrochloride salt analytes. Commercial material with 98% purity specification (as verified by NMR, HPLC, and GC) provides a benchmark for method calibration. The compound's distinct crystallographic signature (monoclinic P21/m space group) and characteristic IR spectrum offer orthogonal identity confirmation techniques applicable to quality control workflows in pharmaceutical and fine chemical manufacturing.

Solid-Phase and Moisture-Sensitive Synthetic Protocols Requiring Controlled Storage

For synthetic procedures that utilize acetamide hydrochloride as a hygroscopic reagent requiring anhydrous, inert atmosphere handling , the compound's stability profile dictates specific procurement and storage considerations. Laboratories must provision for storage under dry, inert gas and in tightly sealed containers, with awareness that the hydrochloride salt form will undergo hydrolytic degradation to acetic acid and ammonium chloride upon moisture exposure . This scenario represents a clear case where substitution with neutral acetamide would alter the required handling infrastructure and experimental design.

Crystallization and Polymorph Screening Studies Using Well-Defined Ionic Amide Model Compound

Acetamide hydrochloride's fully solved crystal structure (monoclinic P21/m, a = 5.8376 Å, b = 6.4746 Å, c = 6.2534 Å, β = 104.089°) establishes it as a valuable model compound for crystallographic studies, hydrogen-bonding network analysis in protonated amide salts, and as a benchmark in computational solid-state chemistry. The distinct crystallographic parameters relative to neutral acetamide polymorphs provide a reference point for understanding how salt formation alters solid-state packing and intermolecular interactions.

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